(+)-Lyoniresinol 9'-O-glucoside

概要

説明

(+)-Lyoniresinol-3-alpha-O-beta-D-glucopyranoside is a naturally occurring lignan glycoside. Lignans are a group of chemical compounds found in plants, particularly in seeds, whole grains, and vegetables. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Lyoniresinol 9'-O-glucoside typically involves the glycosylation of lyoniresinol. The process begins with the extraction of lyoniresinol from natural sources, followed by its glycosylation using glucopyranosyl donors under specific reaction conditions. Common reagents used in this process include glucosyl bromide and silver carbonate, which facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by chemical synthesis. The process is optimized to ensure high yield and purity, often involving advanced techniques such as chromatography for purification.

化学反応の分析

Types of Reactions

(+)-Lyoniresinol-3-alpha-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for various research applications:

Antioxidant Activity

(+)-Lyoniresinol 9'-O-glucoside has been shown to inhibit the production of reactive oxygen species (ROS), particularly under high glucose conditions. This suggests its protective role against oxidative stress-related cellular damage, enhancing antioxidant defenses by promoting superoxide dismutase-like activity .

Lipid Metabolism Regulation

Research indicates that this compound can reduce lipid accumulation in HepG2 cells exposed to free fatty acids (FFAs). This effect was quantified using Oil Red O staining, demonstrating a marked decrease in lipid droplet formation .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, including Gram-positive bacteria. Its role as an antibacterial agent highlights its potential in developing therapeutic agents against infections .

Chemistry

In chemistry, this compound serves as a model compound for studying lignan glycosides and their chemical properties. Its unique glycosylation pattern differentiates it from other lignans, making it valuable for comparative studies .

Biology

Biologically, the compound is investigated for its potential health benefits, including its role in plant defense mechanisms and its effects on human health. Its antioxidant and anti-inflammatory properties suggest applications in preventing chronic diseases related to oxidative stress .

Industry

In the industrial sector, this compound is utilized in dietary supplements and functional foods due to its health-promoting properties. Its extraction and synthesis processes are optimized for high yield and purity to meet market demands .

Data Summary

Case Studies

-

Study on HepG2 Cells :

A study conducted by Shi et al. (2019) demonstrated that both (+)- and (-)-lyoniresinol 9'-O-glucosides significantly reduced lipid accumulation and improved cellular proliferation in FFAs-exposed HepG2 cells. The results were quantified using Oil Red O staining, revealing a marked decrease in lipid droplet formation . -

Endothelial Cell Proliferation :

Research has also indicated that this compound enhances the proliferation of human umbilical vein endothelial cells (HUVECs), suggesting its potential role in vascular health and repair mechanisms . -

Antioxidant Efficacy :

The compound's ability to scavenge free radicals was highlighted in various studies, reinforcing its application in formulations aimed at reducing oxidative stress-related damage .

作用機序

The mechanism of action of (+)-Lyoniresinol 9'-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.

類似化合物との比較

(+)-Lyoniresinol-3-alpha-O-beta-D-glucopyranoside is unique among lignan glycosides due to its specific glycosylation pattern. Similar compounds include:

Secoisolariciresinol diglucoside: Another lignan glycoside with similar antioxidant and anticancer properties.

Matairesinol: A lignan with potent antioxidant activity.

Pinoresinol: Known for its anti-inflammatory and anticancer effects.

生物活性

(+)-Lyoniresinol 9'-O-glucoside is a lignan glycoside derived from various plant sources, particularly noted for its presence in the root bark of Lycium barbarum. This compound exhibits a range of biological activities, including antioxidant, antimicrobial, and potential therapeutic effects against metabolic disorders. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

- Molecular Formula : C28H38O13

- Molecular Weight : 582.59 g/mol

- CAS Number : 87585-32-8

- Density : Approximately 1.5 g/cm³

- Solubility : Highly soluble in water due to glycosylation.

-

Antioxidant Activity :

- This compound has been shown to inhibit the production of reactive oxygen species (ROS), particularly in high glucose conditions. This suggests a protective role against oxidative stress-related cellular damage .

- It enhances antioxidant defenses by promoting superoxide dismutase-like activity, which contributes to its overall antioxidant profile .

- Lipid Metabolism Regulation :

- Proliferative Effects :

Table 1: Summary of Biological Activities

Case Studies

-

Study on HepG2 Cells :

- A study conducted by Shi et al. (2019) demonstrated that both (+)- and (-)-lyoniresinol 9'-O-glucosides significantly reduced lipid accumulation and improved cellular proliferation in FFAs-exposed HepG2 cells. The results were quantified using Oil Red O staining, revealing a marked decrease in lipid droplet formation .

- Endothelial Cell Proliferation :

- Antioxidant Efficacy :

特性

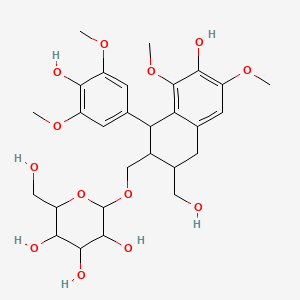

IUPAC Name |

2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQRNPDHSJDAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (7'R)-(+)-Lyoniresinol 9'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87585-32-8 | |

| Record name | (7'R)-(+)-Lyoniresinol 9'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 - 180 °C | |

| Record name | (7'R)-(+)-Lyoniresinol 9'-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。